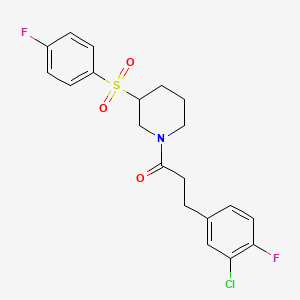![molecular formula C10H6F3N5 B2447891 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine CAS No. 338773-46-9](/img/structure/B2447891.png)
4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine
Vue d'ensemble
Description
“4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture was stirred overnight .Applications De Recherche Scientifique
- 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine exhibits promising anticancer potential. Researchers have explored its effects on various cancer cell lines, including breast cancer. Mechanisms of action involve modulation of apoptotic pathways and inhibition of cell proliferation .
- The compound demonstrates antimicrobial properties against bacteria, fungi, and viruses. Investigations have highlighted its efficacy in inhibiting microbial growth and biofilm formation .
- Studies suggest that this molecule possesses analgesic and anti-inflammatory properties. It may act through pathways involving pain receptors and inflammatory mediators .
- 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine exhibits antioxidant activity, protecting cells from oxidative stress. This property is crucial for preventing cellular damage and aging .
- Researchers have investigated its antiviral effects against specific viruses. While further studies are needed, initial findings indicate potential antiviral activity .
- The compound acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects have implications for drug design and development .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Applications
Enzyme Inhibition
Orientations Futures
The compound and its derivatives have shown promising results in antiviral and antimicrobial activities . Some of them exhibited cytotoxicity at concentration 160 μg/ml and showed promising antiviral activity . Therefore, it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
Mécanisme D'action
Target of Action
The primary target of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is the A2B receptor . A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been suggested that the compound may intercalate DNA . This interaction could potentially disrupt the normal functioning of the DNA, leading to changes in gene expression and cellular behavior.
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, which is a crucial mechanism in controlling cell proliferation and tissue homeostasis.
Result of Action
The action of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine results in molecular and cellular effects. As mentioned, it can upregulate pro-apoptotic proteins and downregulate pro-oncogenic proteins, leading to apoptosis . This can result in the inhibition of tumor growth and metastasis, providing potential therapeutic benefits in the treatment of cancer .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine can be influenced by various environmental factors. For instance, the presence of other compounds, such as amines and triazole-2-thiol, can affect the synthesis of the compound . Additionally, the compound’s activity can be influenced by the specific characteristics of the target cells, such as their genetic makeup and the presence of other signaling molecules .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)7-8-16-17-9(14)18(8)6-4-2-1-3-5(6)15-7/h1-4H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGGOLBRZINYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326679 | |
| Record name | 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |
CAS RN |
338773-46-9 | |
| Record name | 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)


![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)

![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)



![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)
